REACTION_CXSMILES
|
[N+]([O-])(O)=O.S(=O)(=O)(O)O.[CH3:10][C:11]12[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][C:13]([CH3:21])([CH2:14]3)[CH2:12]1)[CH2:18]2.[CH:22]([NH2:24])=[O:23]>O.ClCCl>[CH:22]([NH:24][C:15]12[CH2:20][C:11]3([CH3:10])[CH2:18][CH:17]([CH2:19][C:13]([CH3:21])([CH2:12]3)[CH2:14]1)[CH2:16]2)=[O:23]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
6.572 g
|
Type
|
reactant
|
Smiles
|
CC12CC3(CC(CC(C1)C3)C2)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
It is stirred over night at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is provided with a drying tube
|
Type
|
STIRRING
|
Details
|
This mixture is stirred for 30 min at 0° C. and for 90 min at room temperature
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
After phase separation
|
Type
|
WASH
|
Details
|
the organic phase is washed with water and 2% NaHCO3-solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried, over Na2SO4
|
Type
|
CUSTOM
|
Details
|
is freed from solvents at the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The remaining oil is chromatographically purified (SiO2, CHCl3/acetone (20:1), Rf=0.39)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC12CC3(CC(CC(C1)C3)(C2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.41 g | |
YIELD: PERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |